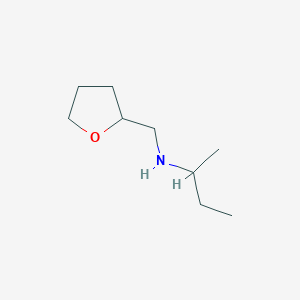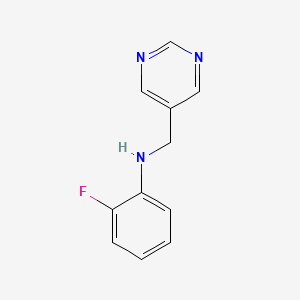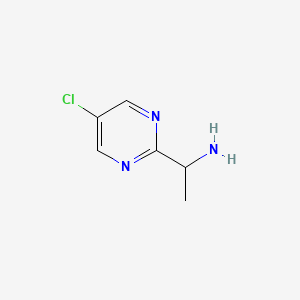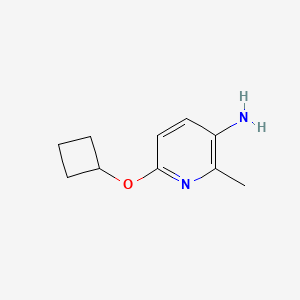
(Butan-2-yl)(oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(oxolan-2-ylmethyl)amine is an organic compound with the molecular formula C9H19NO It is a secondary amine, characterized by the presence of both butan-2-yl and oxolan-2-ylmethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of butan-2-amine with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile, replacing the halogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(Butan-2-yl)(oxolan-2-ylmethyl)amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including its potential as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(oxolan-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific biochemical pathways, modulating the activity of target proteins. Detailed studies on its binding affinity, specificity, and downstream effects are essential to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with a simpler structure, lacking the oxolan-2-ylmethyl group.
Oxolan-2-ylmethylamine: Contains the oxolan-2-ylmethyl group but lacks the butan-2-yl group.
N-Methylbutylamine: A secondary amine with a methyl group instead of the oxolan-2-ylmethyl group.
Uniqueness
(Butan-2-yl)(oxolan-2-ylmethyl)amine is unique due to the presence of both butan-2-yl and oxolan-2-ylmethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-3-8(2)10-7-9-5-4-6-11-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
DTGKGWYYYLRIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)


![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)


![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)

![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)

